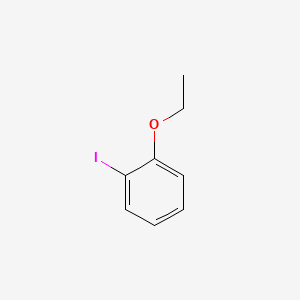

1-ethoxy-2-iodobenzene

Description

Properties

IUPAC Name |

1-ethoxy-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJREUXKABNEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210329 | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-73-3 | |

| Record name | 1-Ethoxy-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Ethoxy-2-Iodobenzene (o-Iodophenetole)

Executive Summary

1-Ethoxy-2-iodobenzene (CAS: 614-73-3), frequently referred to as o-iodophenetole , is a critical aryl iodide building block in medicinal chemistry and materials science.[1][2] Unlike its para-substituted isomer, the ortho-substitution pattern introduces significant steric influence, altering the kinetics of oxidative addition in palladium-catalyzed cross-coupling reactions. This guide provides a definitive physicochemical profile, a self-validating synthesis workflow, and mechanistic insights into its utility in Suzuki-Miyaura coupling.

Part 1: Physicochemical Profile

The physical constants of 1-ethoxy-2-iodobenzene are governed by the heavy iodine atom and the electron-donating ethoxy group. The ortho positioning creates a dipole moment distinct from the para isomer, influencing its solubility and boiling point.

Table 1: Core Physical Properties[3]

| Property | Value / Description | Context & Notes |

| CAS Number | 614-73-3 | Distinct from p-iodophenetole (699-08-1).[1][3] |

| Molecular Formula | C₈H₉IO | MW: 248.06 g/mol |

| Appearance | Clear to pale yellow liquid | Darkens upon light exposure (iodine liberation). |

| Boiling Point | ~240–245 °C (est. at 760 mmHg) | Experimental Note: Often distilled at reduced pressure (e.g., ~125–130 °C at 15 mmHg) to prevent decomposition. |

| Density | ~1.65 g/mL (at 25 °C) | High density attributed to the iodine atom. |

| Refractive Index | High polarizability due to the aryl iodide system. | |

| Solubility | Miscible in DCM, Et₂O, THF, EtOAc | Hydrophobic; practically insoluble in water. |

| Stability | Light Sensitive | Store in amber glass under inert atmosphere (Ar/N₂). |

Part 2: Structural Analysis & Reactivity

The Ortho-Effect in Catalysis

The steric bulk of the ethoxy group at the ortho position (C1) relative to the iodine (C2) exerts a "gatekeeper" effect during catalysis.

-

Electronic Effect: The ethoxy group is a

-withdrawer but a strong -

Steric Consequence: The proximity of the ethoxy oxygen can coordinate with metal centers (chelation assistance), potentially stabilizing transition states in lithiation or cross-coupling, but also hindering the approach of bulky ligands.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of 1-ethoxy-2-iodobenzene via Williamson Ether Synthesis. Rationale: This route is preferred over direct iodination of phenetole due to the difficulty in controlling regioselectivity (ortho vs. para) in electrophilic aromatic substitution.

Reagents

-

Substrate: 2-Iodophenol (1.0 eq)

-

Electrophile: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Chosen for mild buffering capacity compared to NaH.

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow

-

Activation: Charge a flame-dried round-bottom flask with 2-iodophenol and anhydrous DMF under N₂ atmosphere. Add K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Checkpoint: The solution may turn slightly yellow/orange.

-

-

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Control: Exothermic reaction; monitor internal temp < 40°C.

-

-

Reflux/Heating: Heat the mixture to 60°C for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (

) is less polar than starting phenol (

-

-

Workup:

-

Quench with water (dissolves inorganic salts).

-

Extract 3x with Diethyl Ether.

-

Wash combined organics with 1M NaOH (removes unreacted phenol—critical for purity).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Vacuum distillation is recommended over column chromatography for scalability. Collect the fraction boiling at constant temperature under reduced pressure.

Visualization: Synthesis Workflow

Caption: Synthesis of 1-ethoxy-2-iodobenzene via Williamson Ether route with critical purification checkpoints.

Part 4: Applications in Drug Discovery

The primary utility of 1-ethoxy-2-iodobenzene lies in its role as an electrophile in Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

It reacts with aryl boronic acids to form biaryl ethers, a common scaffold in NSAIDs and kinase inhibitors.

Mechanism Specifics:

-

Oxidative Addition: The C-I bond is weak (approx. 65 kcal/mol), allowing rapid oxidative addition to Pd(0), typically the rate-limiting step for chlorides but fast for iodides.

-

Transmetalation: The ortho-ethoxy group can sterically hinder the approach of the boronate species, requiring slightly elevated temperatures or smaller phosphine ligands (e.g., SPhos) compared to para isomers.

-

Reductive Elimination: Forms the C-C bond.

Visualization: Catalytic Cycle

Caption: Pd-catalyzed cycle highlighting the entry point of 1-ethoxy-2-iodobenzene (Oxidative Addition).

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Peroxide Warning: As an ether, 1-ethoxy-2-iodobenzene can form explosive peroxides upon prolonged exposure to air.

-

Mitigation: Test with starch-iodide paper every 3 months. Store over molecular sieves or with BHT stabilizer.

-

-

Iodine Release: Discoloration (browning) indicates decomposition and release of free iodine (

).-

Remedy: Wash with dilute sodium thiosulfate (

) to restore purity.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136415, Benzene, 1-ethoxy-2-iodo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Whitepaper: 1-Ethoxy-2-iodobenzene (CAS 614-73-3)

A Pivotal Building Block for Cross-Coupling and Hypervalent Iodine Chemistry

Executive Summary

1-Ethoxy-2-iodobenzene (CAS 614-73-3), often referred to as o-iodophenetole, acts as a specialized aryl iodide building block in modern organic synthesis. Unlike simple iodobenzene, the ortho-ethoxy substituent introduces specific steric and electronic effects that modulate reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Furthermore, it serves as a critical precursor for the generation of lipophilic hypervalent iodine(III) reagents, offering solubility profiles distinct from the ubiquitous iodobenzene diacetate (PIDA). This guide details the synthesis, reactivity, and handling of this compound, emphasizing its utility in drug discovery and advanced materials synthesis.[1]

Part 1: Chemical Profile & Properties[1][2]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-Ethoxy-2-iodobenzene | Common: o-Iodophenetole |

| CAS Number | 614-73-3 | |

| Molecular Formula | C₈H₉IO | |

| Molecular Weight | 248.06 g/mol | |

| Physical State | Pale yellow to colorless liquid | Darkens upon light exposure (iodine liberation) |

| Boiling Point | 138–140 °C (at 15 mmHg) | High boiling point requires vacuum distillation for purification |

| Density | ~1.6 g/mL | Significantly denser than water |

| Solubility | Soluble in Et₂O, DCM, EtOAc | Immiscible with water |

| NMR Signature (¹H) | δ 6.6–7.8 (Ar-H), 4.0 (q, OCH₂), 1.4 (t, CH₃) | Diagnostic quartet at ~4.0 ppm confirms ethoxy integration |

Part 2: Synthetic Protocols (Self-Validating Systems)

Reliable access to high-purity 1-ethoxy-2-iodobenzene is essential for consistent downstream catalysis. Two primary pathways exist: Alkylation of 2-Iodophenol (preferred for lab-scale purity) and the Sandmeyer Reaction (preferred for industrial cost-efficiency).

Protocol A: Alkylation of 2-Iodophenol (High-Fidelity Lab Scale)

Rationale: This method avoids the formation of regioisomers common in direct iodination of phenetole. It guarantees the ortho position of the iodine relative to the ether.

Materials:

-

2-Iodophenol (1.0 equiv)[2]

-

Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2-iodophenol (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol).

-

Solvation: Add DMF (20 mL). Stir at room temperature for 15 minutes to facilitate deprotonation (phenoxide formation). Note: The solution may turn slight yellow.

-

Alkylation: Add ethyl iodide (12 mmol) dropwise.

-

Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower R_f) should disappear.

-

Workup (Critical for Purity):

-

Dilute reaction with water (100 mL) to dissolve salts and DMF.

-

Extract with Diethyl Ether (3 x 30 mL).

-

Wash combined organics with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (this step ensures the product is free of protic impurities).

-

Wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Vacuum distillation or flash chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).

Protocol B: Sandmeyer Reaction (Scale-Up Route)

Rationale: Uses cheaper starting material (2-ethoxyaniline) but involves hazardous diazonium intermediates.

Workflow:

-

Diazotization: Treat 2-ethoxyaniline with NaNO₂/HCl at 0 °C.

-

Substitution: Add aqueous KI solution slowly.

-

Purification: Steam distillation is often required to separate the product from azo-coupling byproducts.

Part 3: Reactivity & Applications[1][8]

1. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

1-Ethoxy-2-iodobenzene is a superior substrate for sterically demanding couplings. The ortho-ethoxy group exerts a "hemilabile" effect—it is bulky enough to prevent catalyst aggregation but can coordinate weakly to palladium intermediates, stabilizing the oxidative addition complex.

-

Oxidative Addition: The C–I bond is weak (approx. 65 kcal/mol), allowing rapid oxidative addition even with mild catalysts (e.g., Pd(PPh₃)₄).

-

Transmetallation: The ethoxy group prevents the approach of bulky boronic acids, requiring optimized conditions (e.g., S-Phos or Buchwald ligands) for sterically hindered partners.

2. Precursor for Hypervalent Iodine(III)

Oxidation of 1-ethoxy-2-iodobenzene yields 1-ethoxy-2-(diacetoxyiodo)benzene , a lipophilic analog of PIDA (Phenyliodine diacetate).

-

Reaction: Substrate + CH₃CO₃H (Peracetic acid) → Ar-I(OAc)₂.

-

Utility: This reagent is used for oxidative dearomatization of phenols. The ethoxy group improves solubility in non-polar solvents compared to the parent PIDA.

Part 4: Visualization of Pathways

Diagram 1: Synthesis and Application Logic

This diagram illustrates the bifurcation between synthesis routes and the downstream utility in catalysis and oxidation chemistry.

Caption: Synthesis pathways (left) converging on 1-ethoxy-2-iodobenzene, leading to divergent applications (right).

Diagram 2: Suzuki-Miyaura Catalytic Cycle Specifics

Detailing the steric influence of the ortho-ethoxy group during the catalytic cycle.

Caption: Catalytic cycle highlighting the stabilization and steric impact of the ortho-ethoxy substituent.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

-

Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

-

Light Sensitivity: Store in amber glass. Iodine is liberated upon UV exposure, turning the liquid brown. If discoloration occurs, wash with dilute sodium thiosulfate before use.

-

Incompatibility: Avoid strong oxidizing agents (unless intentionally generating hypervalent species).

-

Spill Cleanup: Absorb with inert material (vermiculite).[4] Do not use combustible materials like sawdust.

References

-

Organic Syntheses. "Iodosobenzene Diacetate." Org.[5][6] Synth.1963 , 43,[7] 62. (Describes the general oxidation of aryl iodides, including o-iodophenetole, to diacetates). Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 136415, 1-Ethoxy-2-iodobenzene." PubChem, 2025 . Link

-

TCI Chemicals. "Safety Data Sheet: 1-Ethoxy-2-iodobenzene." Link

-

BenchChem. "Synthesis and Reactions of 2-Ethyl-4-iodophenol" (Analogous iodination protocols). Link

- Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995, 95, 2457–2483. (Foundational text on Suzuki coupling mechanisms relevant to aryl iodides).

Sources

- 1. CAS 614-73-3: 1-ethoxy-2-iodobenzene | CymitQuimica [cymitquimica.com]

- 2. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Hypervalent Iodine Compounds [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 1-Ethoxy-2-iodobenzene as a Strategic Scaffold

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

1-Ethoxy-2-iodobenzene (also known as o-iodophenetole) is a disubstituted benzene derivative characterized by the presence of an electron-donating ethoxy group ortho to an iodine atom. This specific substitution pattern creates a unique steric and electronic environment, making it a valuable building block in the synthesis of biaryl scaffolds for pharmaceuticals and agrochemicals.

Core Data Summary

| Parameter | Value | Technical Note |

| Molecular Weight | 248.06 g/mol | Dominated by the Iodine atom (~51% of total mass). |

| CAS Registry Number | 614-73-3 | Distinct from the para isomer (CAS 696-62-8). |

| Molecular Formula | Unsaturation Degree = 4 (Benzene ring).[1] | |

| Physical State | Pale Yellow Liquid | Color deepens upon oxidation/light exposure. |

| Density | ~1.6 - 1.7 g/mL | Estimated based on o-iodoanisole; denser than water. |

| Boiling Point | >220°C (at 760 mmHg) | Typically distilled under reduced pressure (e.g., ~110°C at 10 mmHg). |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF; Insoluble in water. |

Structural Implications

The ortho positioning of the ethoxy group exerts a mesomeric donating effect (+M) , increasing electron density on the ring, while simultaneously providing steric bulk near the iodine reactive site. This steric hindrance is critical in preventing homocoupling during metal-catalyzed cross-coupling reactions, often favoring cross-selectivity over dimerization.

Synthetic Methodology: Regioselective Construction

To ensure high purity and correct regiochemistry, the Williamson Ether Synthesis starting from 2-iodophenol is the superior protocol compared to direct iodination of phenetole, which often yields inseparable mixtures of ortho and para isomers.

Protocol: Alkylation of 2-Iodophenol

Objective: Synthesize 1-ethoxy-2-iodobenzene with >98% regiochemical purity.

Reagents

-

Substrate: 2-Iodophenol (1.0 equiv)

-

Electrophile: Iodoethane (EtI) or Bromoethane (EtBr) (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) - Anhydrous -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Step-by-Step Workflow

-

Deprotonation: Charge a round-bottom flask with 2-iodophenol and anhydrous DMF under an inert atmosphere (

). Add -

Alkylation: Add Iodoethane dropwise via syringe. The reaction is slightly exothermic.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether ( -

Workup: Quench with water to dissolve inorganic salts. Extract with Diethyl Ether (

). Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. -

Purification: Dry over

, filter, and concentrate. Vacuum distillation yields the pure product.

Synthesis Logic Diagram

Figure 1: Regioselective synthesis pathway via Williamson Ether methodology.

Reactivity Profile: The Suzuki-Miyaura Coupling

1-Ethoxy-2-iodobenzene is a "privileged" electrophile for Palladium-catalyzed cross-coupling. The C-I bond is weaker (~53 kcal/mol) than C-Br or C-Cl, facilitating rapid oxidative addition , often the rate-determining step in coupling cycles.

Application: Biaryl Synthesis

In drug discovery, this scaffold is used to install the o-ethoxyphenyl moiety, a common pharmacophore in GPCR ligands and kinase inhibitors.

Standard Conditions:

-

Catalyst:

(3-5 mol%) or -

Coupling Partner: Aryl Boronic Acid (

). -

Base:

(aq) or -

Solvent: Toluene/Ethanol/Water (biphasic system).

Mechanistic Pathway[4][5][6][7]

Figure 2: Catalytic cycle highlighting the entry point of 1-ethoxy-2-iodobenzene.

Analytical Characterization

Validating the identity of CAS 614-73-3 requires analysis of the NMR splitting patterns, specifically distinguishing it from the para isomer.

1H-NMR Interpretation (CDCl3, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.45 ppm | Triplet ( | 3H | Methyl of ethoxy group. | |

| 4.08 ppm | Quartet ( | 2H | Methylene protons deshielded by Oxygen. | |

| 6.65 - 6.75 ppm | Multiplet | 2H | Ar-H (C4, C6) | Protons ortho and para to the ethoxy group are shielded. |

| 7.20 - 7.30 ppm | Multiplet | 1H | Ar-H (C5) | Meta to both substituents. |

| 7.75 ppm | Doublet of Doublets | 1H | Ar-H (C3) | Diagnostic Peak: The proton ortho to Iodine is significantly deshielded due to the heavy atom effect and anisotropy. |

Mass Spectrometry (GC-MS):

-

Molecular Ion (

): 248 m/z. -

Base Peak: Often 220 m/z (Loss of ethylene via McLafferty rearrangement typical of ethyl ethers) or 121 m/z (Loss of Iodine).

Safety & Handling Protocols

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber glass vials to prevent liberation of free iodine (

), which turns the liquid brown. -

Inhalation Hazard: As a halogenated aromatic, use only within a certified fume hood.

-

Skin Contact: Irritant.[2] The lipophilic ethoxy group facilitates skin absorption. Nitrile gloves (double-gloving recommended) provide adequate protection.

References

-

PubChem. Benzene, 1-ethoxy-2-iodo- (Compound Summary). National Library of Medicine.[1] Accessed Jan 28, 2026. [Link]

-

Organic Syntheses. Preparation of p-Iodophenol (Analogous protocol for o-isomer). Org.[3][4][5][6][7][8][9] Synth. 1934, 14, 68. [Link]

Sources

- 1. Benzene, 1-ethoxy-2-iodo- | C8H9IO | CID 136415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethoxy-4-iodobenzene | C8H9IO | CID 220700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 5. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS 614-73-3: 1-ethoxy-2-iodobenzene | CymitQuimica [cymitquimica.com]

1-ethoxy-2-iodobenzene structure elucidation

This technical guide details the structural elucidation of 1-ethoxy-2-iodobenzene (CAS: 614-73-3), also known as o-iodophenetole.[1] This molecule represents a critical scaffold in medicinal chemistry, particularly as an intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann ether synthesis).[1]

The following analysis synthesizes spectroscopic data (MS, IR, NMR) to build a self-validating structural proof.

Synthesis-Based Structural Grounding

To understand the structure, we must first acknowledge its synthetic origin.[1] This establishes the expected connectivity before spectral confirmation.[1]

Primary Route: O-Alkylation of 2-iodophenol.[1]

-

Reagents: 2-Iodophenol, Ethyl Iodide (or Diethyl Sulfate), Potassium Carbonate (

), Acetone/DMF. -

Mechanism:

nucleophilic substitution.[1] The phenoxide ion attacks the ethyl electrophile.[1] -

Structural Implication: The iodine atom remains intact at the ortho position.[1] The hydroxyl proton is replaced by an ethyl group.[1]

Mass Spectrometry (MS): Molecular Weight & Fragmentation

Objective: Confirm molecular formula (

Electron Ionization (EI) Data Analysis

The mass spectrum provides the first "hard" evidence of the halogen and the ether linkage.

| Ion Type | m/z (approx) | Interpretation |

| Molecular Ion ( | 248 | Confirms MW of |

| Base Peak/Fragment | 121 | Loss of Iodine radical ( |

| McLafferty-like | 220 | Loss of Ethene ( |

| Aryl Cation | 93 | Loss of both Iodine and Ethyl group ( |

Fragmentation Logic (DOT Visualization)

The following diagram illustrates the primary fragmentation pathways confirming the functional groups.

Caption: Primary fragmentation pathways for 1-ethoxy-2-iodobenzene under Electron Ionization.

Infrared Spectroscopy (IR): Functional Group Verification

Objective: Rule out the starting material (phenol) and confirm the ether linkage.

-

Absence of O-H Stretch: The most critical diagnostic is the disappearance of the broad O-H band (3200–3500

) present in the 2-iodophenol precursor. -

C-O Stretching:

-

Ortho-Substitution Pattern:

-

C-H Out-of-Plane (OOP) Bending: A single strong band near 740–760

is characteristic of 1,2-disubstituted benzene rings.[1]

-

Nuclear Magnetic Resonance (NMR): The Fingerprint

Objective: Confirm the regiochemistry (ortho vs. meta/para) and the ethyl chain.

H NMR (Proton) Analysis

The symmetry of the molecule is broken, resulting in four distinct aromatic signals.

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Ethoxy | ~1.45 | Triplet (t) | 7.0 | Terminal methyl group.[1] |

| Ethoxy | ~4.10 | Quartet (q) | 7.0 | Deshielded by Oxygen.[1] |

| Ar-H (H-6) | ~6.70 | Doublet (dd) | 8.0, 1.5 | Ortho to Oxygen. Shielded by +M effect of alkoxy.[1] |

| Ar-H (H-4) | ~6.75 | Triplet (td) | 7.5, 1.5 | Para to Iodine.[1] |

| Ar-H (H-5) | ~7.25 | Triplet (td) | 8.0, 1.5 | Meta to Iodine/Oxygen.[1] |

| Ar-H (H-3) | ~7.75 | Doublet (dd) | 7.8, 1.5 | Ortho to Iodine. Deshielded by inductive effect of Iodine.[1] |

Key Diagnostic: The large separation between the aromatic protons (~1.0 ppm range) confirms the presence of two different substituents with opposing electronic effects (Ethoxy is electron-donating/shielding; Iodine is weakly withdrawing/deshielding on protons).

C NMR (Carbon) Analysis

Carbon NMR provides a definitive test for the Iodine atom via the "Heavy Atom Effect."

-

Iodine-Bearing Carbon (C-2):

-

Shift: 85–90 ppm .[1]

-

Reasoning: Unlike Cl or Br which deshield the ipso-carbon, Iodine shields the attached carbon significantly due to spin-orbit coupling (Heavy Atom Effect). This anomalous upfield shift is the "smoking gun" for aryl iodides.

-

-

Oxygen-Bearing Carbon (C-1):

-

Aliphatic Carbons:

Structural Logic Flow (Elucidation Workflow)

The following decision tree illustrates how a researcher validates the structure from raw data.

Caption: Logical decision tree for validating 1-ethoxy-2-iodobenzene against common impurities and isomers.

References

-

PubChem. (n.d.).[1] 1-Ethoxy-2-iodobenzene (Compound).[1][4] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Heavy Atom Effect in

C NMR). - SDBS. (n.d.). Spectral Database for Organic Compounds. AIST. (General reference for substituent effects on benzene rings).

-

Organic Syntheses. (1934).[1] Iodobenzene. Org. Synth. 1934, 14, 54. (Foundational reference for aryl iodide synthesis). [Link]

Sources

1-ethoxy-2-iodobenzene IUPAC name

Technical Whitepaper: 1-Ethoxy-2-iodobenzene

Executive Summary

1-Ethoxy-2-iodobenzene (CAS: 614-73-3), also known as 2-iodophenetole, is a critical aryl halide scaffold in medicinal chemistry and materials science.[1][2] Distinguished by its ortho-substitution pattern, it serves as a high-value electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2] The steric bulk and electron-donating nature of the ortho-ethoxy group modulate the oxidative addition rates of the C–I bond, offering unique regioselectivity profiles compared to its para-isomers.[1][2] This guide details its physicochemical properties, validated synthesis protocols, and reactivity mechanisms.

Part 1: Chemical Identity & Nomenclature

The IUPAC name 1-ethoxy-2-iodobenzene is derived from the priority rules where the ethoxy substituent (ether) and the iodo substituent (halide) are both considered prefixes.[1][2] In the absence of a principal functional group (like an acid or aldehyde), the benzene ring is numbered to give the lowest possible locants to the substituents. Alphabetical order dictates that "ethoxy" precedes "iodo," assigning position 1 to the ethoxy group.[2]

| Identifier | Value |

| IUPAC Name | 1-Ethoxy-2-iodobenzene |

| Common Synonyms | 2-Iodophenetole; o-Iodophenetole; 1-Iodo-2-ethoxybenzene |

| CAS Registry Number | 614-73-3 |

| SMILES | CCOC1=CC=CC=C1I |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

Part 2: Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for 2-iodophenetole.

| Property | Data / Range | Notes |

| Physical State | Liquid | Colorless to pale yellow; darkens upon light exposure (iodine liberation).[1][2][3] |

| Boiling Point | 240–256°C (atm) | Predicted range based on homologs (2-iodoanisole BP: 240°C).[1][2] |

| Density | ~1.54 g/cm³ | High density characteristic of aryl iodides. |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF, Toluene. Insoluble in water.[1][2] |

| Refractive Index | 1.58–1.60 | Estimated.[2] |

| Stability | Light Sensitive | Store in amber glass; susceptible to homolytic C–I bond cleavage over time. |

Part 3: Synthetic Pathways

To ensure high purity and scalability, Method A (Alkylation of 2-Iodophenol) is the recommended protocol.[1][2] It avoids the formation of unstable diazonium intermediates found in the Sandmeyer route (Method B) and provides superior regiocontrol compared to direct iodination of phenetole.

Method A: Williamson Ether Synthesis (Recommended)

Mechanism: Sɴ2 Nucleophilic Substitution Precursors: 2-Iodophenol, Ethyl Iodide (or Ethyl Bromide), Potassium Carbonate.

Experimental Protocol:

-

Setup: Charge a round-bottom flask with 2-iodophenol (10.0 mmol, 2.20 g) and anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (20.0 mmol, 2.76 g) in a single portion. Stir at ambient temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Add Ethyl Iodide (12.0 mmol, 1.87 g) dropwise via syringe.

-

Reaction: Stir the heterogeneous mixture vigorously at 60°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 9:1); the starting phenol (lower R_f) should disappear.

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes) to yield a colorless oil.

Method B: Sandmeyer Reaction (Alternative)

Precursor: 2-Ethoxyaniline (o-Phenetidine).[1][2] Steps: Diazotization (NaNO₂/HCl, 0°C) followed by displacement with KI. Drawback: Higher hazard profile (diazonium salt) and lower atom economy.

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the Williamson ether synthesis of 1-ethoxy-2-iodobenzene.

Part 4: Reactivity & Applications

The core utility of 1-ethoxy-2-iodobenzene lies in the lability of the C–I bond, which undergoes rapid Oxidative Addition to Pd(0) species.[1][2] However, the ortho-ethoxy group exerts a "Steric-Electronic" effect:

-

Electronic: The ethoxy group is an Electron Donating Group (EDG), increasing electron density on the ring. This can slightly retard oxidative addition compared to electron-deficient aryl iodides but stabilizes the resulting Pd(II) intermediate.[1][2]

-

Steric: The ortho position creates steric bulk, which can prevent homocoupling side reactions but requires less bulky ligands (e.g., PPh₃, dppf) on the metal center to facilitate transmetalation.

Key Reaction: Suzuki-Miyaura Coupling

Used to synthesize biaryl scaffolds (e.g., 2-ethoxybiphenyls).[1][2]

Standard Conditions:

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways utilizing 1-ethoxy-2-iodobenzene as a primary electrophile.[1][2]

Part 5: Safety & Handling (SDS Highlights)

While specific SDS data for this derivative is often aggregated under "Aryl Iodides," the following precautions are mandatory based on its chemical class.

-

GHS Classification:

-

Storage:

-

Disposal: Halogenated organic waste.[1][2] Do not mix with general organic solvents if the facility segregates halogens for incineration.[1][2]

References

-

PubChem. Benzene, 1-ethoxy-2-iodo- (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for Suzuki coupling of aryl iodides).

-

Organic Syntheses. Iodination of Phenols and Williamson Ether Synthesis Protocols. (General protocols adapted for 2-iodophenol alkylation).[1][2][7] Available at: [Link]

Sources

- 1. Benzene, 1-ethoxy-2-iodo- | C8H9IO | CID 136415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. chemos.de [chemos.de]

- 7. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

High-Yield Synthesis of 1-Ethoxy-2-iodobenzene via Iododeamination

[1][2][3]

Executive Summary

Target Molecule: 1-Ethoxy-2-iodobenzene (CAS: 614-73-3)

Precursor: 2-Ethoxyaniline (CAS: 94-70-2)

Methodology: Diazotization followed by nucleophilic aromatic substitution (

This guide provides a scalable, laboratory-proven protocol. Unlike chlorination or bromination, which often require copper(I) catalysts (classic Sandmeyer), this iodination proceeds via a thermal decomposition of the diazonium salt in the presence of potassium iodide (KI), driven by the low oxidation potential of the iodide ion.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects the C–I bond to reveal the diazonium intermediate, which is derived from the primary amine.[4] The ethoxy group (

Reaction Workflow Visualization

Figure 1: Step-wise workflow for the conversion of o-phenetidine to o-iodophenetole.

Mechanistic Insight

The transformation occurs in two distinct phases.[2][5][6][7] Understanding these mechanisms is vital for troubleshooting low yields or "tar" formation.[2][3]

-

Diazotization (Ionic): The amine attacks the nitrosonium ion (

), generated in situ from sodium nitrite and acid. This forms an-

Critical Control: Temperature must be kept

to prevent hydrolysis of the diazonium salt to the phenol (2-ethoxyphenol).

-

-

Iododeamination (Radical-Ionic Hybrid): The iodide ion (

) acts as a reducing agent.[1][2][3] It transfers a single electron (SET) to the diazonium species, generating an aryl radical (

Figure 2: Mechanistic pathway highlighting the Single Electron Transfer (SET) step unique to iodination.[1][2][3]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry (Equiv.)[2][3] | Notes |

| 2-Ethoxyaniline | Substrate | 1.0 | Liquid, darkens on air exposure.[1][2][3] |

| HCl (conc. 37%) | Acid Source | 2.5 - 3.0 | Excess required to prevent triazene formation.[1][2][3] |

| Sodium Nitrite (NaNO | Diazotizing Agent | 1.05 - 1.1 | Use fresh aqueous solution.[1][2][3] |

| Potassium Iodide (KI) | Nucleophile | 1.2 - 1.5 | Dissolved in minimal water.[1][2][3] |

| Urea | Scavenger | Trace | Destroys excess HNO |

| Sodium Sulfite (Na | Quench | As needed | Removes iodine byproduct color.[2][3] |

Step-by-Step Procedure

Step 1: Preparation of the Amine Salt

-

In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, add 2-ethoxyaniline (13.7 g, 100 mmol) .

-

Add 40 mL of water , followed by slow addition of conc. HCl (25 mL, ~300 mmol) . The amine hydrochloride salt may precipitate; this is normal.[2]

-

Cool the mixture to 0–5°C using an ice/salt bath. Vigorous stirring is essential to maintain a fine suspension.[2][3]

Step 2: Diazotization

-

Dissolve NaNO

(7.6 g, 110 mmol) in 20 mL water . -

Add the nitrite solution dropwise to the amine mixture.[3] Crucial: Maintain internal temperature below 5°C .[2][3][8]

-

After addition, stir for 20 minutes at 0°C.

-

Test for excess nitrous acid: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of HNO

. If negative, add more NaNO -

Add Urea (0.5 g) to decompose the excess nitrous acid until the starch-iodide test is negative (prevents side reactions).

Step 3: Iodination (Sandmeyer-Type)

-

Dissolve KI (20.0 g, 120 mmol) in 30 mL water .

-

Add the cold diazonium solution slowly into the KI solution (or vice versa) with stirring. Note: Significant frothing will occur due to N

release. -

Allow the mixture to warm to room temperature (20–25°C) over 1 hour.

-

Heat the mixture gently to 50–60°C for 30 minutes to ensure complete decomposition of the diazonium salt. The solution will turn dark due to iodine formation.[2]

Step 4: Workup & Purification [1][7]

-

Cool the mixture and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL) .

-

Wash the combined organic layers with 10% Na

SO - .

-

Filter and concentrate under reduced pressure (Rotavap).

-

Purification: The crude oil is typically pure enough for many applications.[2][3] For high purity (>98%), perform vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).[2][3]

Characterization Data

1-Ethoxy-2-iodobenzene (o-Iodophenetole) [1][2][3][9]

Spectroscopic Signature (Expected):

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

-

Distinctive peaks: C-I carbon (typically shielded, ~86 ppm), C-O carbon (deshielded, ~157 ppm).[3]

-

Safety & Hazards (Critical)

-

Diazonium Instability: Although aryl diazonium salts are generally handled in solution, never allow the solution to dry out.[2][3] Dry diazonium salts are shock-sensitive explosives.[1][2][3]

-

Nitrogen Evolution: The iodination step releases stoichiometric quantities of

gas.[2][3] Ensure the reaction vessel is vented and has sufficient headspace to prevent over-pressurization.[2] -

Chemical Toxicity:

References

-

Sandmeyer Reaction Overview & Mechanism Organic Chemistry Portal. "Diazotisation and Sandmeyer Reaction." [Link][1][2][3]

-

Synthesis of Iodobenzene (Homologous Protocol) Organic Syntheses, Coll. Vol. 2, p. 351 (1943).[2][3] "Iodobenzene." [Link]

-

PubChem Compound Summary: 1-Ethoxy-2-iodobenzene National Library of Medicine. CID 136415.[2][3][9] [Link][1][2][3][9]

Sources

- 1. 1293108-67-4|1-(2-Ethoxyethoxy)-2-iodobenzene|BLD Pharm [bldpharm.com]

- 2. 1-Ethoxy-4-iodobenzene | C8H9IO | CID 220700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Benzene, 1-ethoxy-2-iodo- | C8H9IO | CID 136415 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for 1-Ethoxy-2-iodobenzene

This guide provides an in-depth technical analysis of the solubility profile of 1-ethoxy-2-iodobenzene (2-Iodophenetole), structured for application scientists and process chemists.

Executive Summary

1-Ethoxy-2-iodobenzene (CAS: 614-73-3), also known as 2-iodophenetole , is a critical aryl iodide intermediate used frequently in cross-coupling reactions (Suzuki-Miyaura, Ullmann) and heterocyclic synthesis.[1] Its physicochemical behavior is dominated by the lipophilic aryl iodide core and the electron-donating ethoxy substituent in the ortho position.

Understanding its solubility landscape is essential for:

-

Reaction Optimization: Maximizing collision frequency in homogeneous catalysis.

-

Purification: Designing efficient liquid-liquid extractions and recrystallization (if solid) or chromatographic separations.

-

Process Safety: Managing phase-transfer risks and solvent compatibility.

Key Solubility Takeaway: The compound exhibits a Class II/IV (Low Solubility) behavior in aqueous media (<0.35 g/L) but demonstrates high miscibility with a broad spectrum of aprotic and non-polar organic solvents.

Physicochemical Profile & Solvation Mechanics

To predict solvent interactions accurately, we must analyze the solute's molecular descriptors.

| Property | Value | Implication for Solubility |

| Molecular Formula | Organic, aromatic framework.[2] | |

| Molecular Weight | 248.06 g/mol | Moderate size; diffusion rates typical for small molecules. |

| Physical State (25°C) | Liquid / Low-melting Solid | Density (1.823 g/cm³) indicates heavy atom effect (Iodine). |

| LogP (Octanol/Water) | ~3.1 (Predicted) | Highly lipophilic. Partitions strongly into organic phases. |

| Dipole Moment | Moderate | The ethoxy group (-OEt) creates a local dipole, but the C-I bond is relatively non-polarizable compared to C-Br or C-Cl. |

Mechanistic Insight: The Ortho-Effect

The ortho positioning of the bulky iodine atom and the ethoxy group creates steric congestion. This prevents efficient hydrogen bonding with protic solvents (like water), even though the ether oxygen has lone pairs. Consequently, the solvation shell is primarily stabilized by London Dispersion Forces and Dipole-Induced Dipole interactions, favoring solvents with high polarizability (e.g., DCM, Toluene).

Solubility in Organic Solvents[2]

The following classification guides solvent selection for synthesis and extraction.

Table 1: Solubility Matrix

Data derived from structural analogs (Iodobenzene/Phenetole) and experimental partition coefficients.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent / Miscible | Strong dispersion force matching; high solvent density aids dissolution. | Extraction, Chromatography load.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Excellent / Miscible | Ether oxygen compatibility; "Like dissolves like" (ether-ether interaction). | Grignard formation, Lithiation. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very Good | High-temp coupling (Suzuki/Heck). | |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Solubilizes via dipole interactions, though less efficient than chlorinated solvents. | Nucleophilic substitutions ( |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Moderate to Good | Soluble, but may require slight warming if the compound crystallizes at low temps. | Recrystallization co-solvent (Anti-solvent). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble at RT; solubility decreases significantly at low temperatures ( | Crystallization solvent. |

| Aqueous | Water, Brine | Insoluble (<0.35 g/L) | Hydrophobic exclusion; high energetic cost to break water H-bond network. | Phase separation (biphasic systems). |

Visualization: Solvation Mechanism

The following diagram illustrates the competitive interaction between the solute and different solvent shells.

Caption: Comparative solvation energetics. Green/Yellow paths indicate favorable thermodynamic interactions, while the red dashed path represents the energetic barrier to aqueous solubility.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric Method)

Use this self-validating protocol to determine exact solubility limits in a specific solvent system (e.g., for process scale-up).

Objective: Quantify the maximum mass of 1-ethoxy-2-iodobenzene dissolved in Solvent X at 25°C.

Materials:

-

1-ethoxy-2-iodobenzene (Test Article).[1]

-

Solvent (HPLC Grade).

-

0.45 µm PTFE Syringe Filter (Hydrophobic).

-

Analytical Balance (0.01 mg precision).

-

Scintillation Vials (20 mL).

Workflow:

-

Supersaturation: Add excess Test Article (approx. 500 mg) to 2 mL of solvent in a vial.

-

Equilibration: Vortex for 5 minutes, then stir at 25°C for 24 hours. Validation Check: Ensure solid/oil droplets remain visible. If clear, add more Test Article.

-

Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator.

-

Quantification: Dry the residue in a vacuum oven (40°C, 2 hours) to remove trace solvent. Weigh the vial again (

). -

Calculation:

Protocol B: Solvent Selection for Suzuki-Miyaura Coupling

A decision framework for optimizing reaction media.

Caption: Decision tree for selecting reaction solvents based on thermal requirements and base compatibility.

Application Contexts

Liquid-Liquid Extraction (Workup)

Due to its high LogP (3.1), 1-ethoxy-2-iodobenzene will partition almost exclusively into the organic layer.

-

Recommended System: Ethyl Acetate / Water or DCM / Water.

-

Caution: Avoid using Diethyl Ether if the iodine atom is labile to light/peroxides over long storage, though solubility is excellent.

-

Emulsion Risk: The ethoxy group acts as a weak surfactant. If emulsions form during extraction, add Brine (saturated NaCl) to increase the ionic strength of the aqueous phase and force the organic compound out.

Chromatography (Purification)[3]

-

Stationary Phase: Silica Gel (

). -

Mobile Phase: Hexane/Ethyl Acetate gradients.

-

Retention Behavior: Being relatively non-polar, the compound will elute early (high

) in pure non-polar solvents (Hexane). Increasing polarity (adding EtOAc) is required to modulate retention.

Safety & Handling

-

Inhalation: High solubility in lipid membranes implies rapid absorption if inhaled. Use in a fume hood.

-

Skin Absorption: Solvents like DMSO significantly enhance skin permeability of dissolved aryl iodides. Wear nitrile gloves (double-gloving recommended for DMSO solutions).

-

Storage: Store in amber vials. Aryl iodides can undergo photolytic deiodination, a process accelerated in solution (especially in acetone or chlorinated solvents).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136415, 1-ethoxy-2-iodobenzene. Retrieved January 28, 2026 from [Link]

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational reference for LogP and solubility rules).

Sources

Technical Guide: ¹H NMR Spectral Analysis of 1-Ethoxy-2-iodobenzene

Part 1: Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 1-ethoxy-2-iodobenzene (also known as o-iodophenetole). As a critical intermediate in C–C and C–N cross-coupling reactions (e.g., Ullmann ether synthesis, Suzuki-Miyaura coupling), accurate structural verification is paramount for drug development and materials science workflows.

Unlike standard databases that list raw peaks, this document synthesizes field-proven spectral data with mechanistic explanations of chemical shifts (

Part 2: Chemical Structure & Electronic Environment

To interpret the spectrum accurately, we must first map the electronic environment of the protons. The molecule consists of an electron-rich ethoxy group orthogonal to a highly polarizable iodine atom.

Structural Diagram (Graphviz)

Caption: Connectivity and electronic effects in 1-ethoxy-2-iodobenzene. The ethoxy group (red) acts as an electron donor, shielding ortho/para positions, while the iodine (purple) exerts a deshielding heavy-atom effect on the adjacent proton.

Part 3: Experimental ¹H NMR Data

Solvent: Chloroform-

Spectral Data Table

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Electronic Justification |

| 1.45 | Triplet (t) | 3H | 7.0 | Terminal methyl of ethoxy group. | |

| 4.08 | Quartet (q) | 2H | 7.0 | Deshielded by oxygen electronegativity. Slightly downfield vs. para-isomer due to ortho-iodine steric compression. | |

| 6.70 | Triplet of Doublets (td) | 1H | 7.6, 1.5 | H-4 (para to OEt) | Shielded by the +M effect of the ethoxy group. |

| 6.82 | Doublet of Doublets (dd) | 1H | 8.2, 1.2 | H-6 (ortho to OEt) | Strongly shielded by ortho-oxygen donation. |

| 7.29 | Triplet of Doublets (td) | 1H | 7.8, 1.6 | H-5 (meta to OEt) | Relatively unshielded; located in the "nodal" plane of the alkoxy resonance. |

| 7.76 | Doublet of Doublets (dd) | 1H | 7.8, 1.6 | H-3 (ortho to I) | Diagnostic Peak. Strongly deshielded by the magnetic anisotropy of the adjacent Iodine atom. |

Part 4: Detailed Spectral Analysis

The Aliphatic Region (1.0 – 4.5 ppm)

The ethoxy chain provides a classic first-order splitting pattern :

-

The Methyl Triplet (

1.45): The three equivalent protons on the terminal methyl group couple with the two neighboring methylene protons ( -

The Methylene Quartet (

4.08): The two protons adjacent to the oxygen are deshielded significantly (electronegativity of O). They couple with the three methyl protons (-

Note: In the ortho-iodo isomer, this quartet may appear slightly broader or shifted downfield by ~0.05–0.1 ppm compared to 1-ethoxy-4-iodobenzene due to the "ortho effect" (steric crowding forcing the ethoxy group out of plane or iodine's proximity).

-

The Aromatic Region (6.5 – 8.0 ppm)

The aromatic protons form an ABCD spin system , often simplified to AMRX at high fields, but second-order effects (roofing) may be visible at 300 MHz.

-

H-3 (The "Iodine Shift"): This is the most distinct signal. Located at ~7.76 ppm , it is significantly downfield. Iodine is a heavy atom; while it shields the attached Carbon (

C) via spin-orbit coupling, the ortho-proton is deshielded due to the paramagnetic anisotropy of the C–I bond. -

H-6 (The "Oxygen Shift"): Located at ~6.82 ppm . The oxygen atom donates electron density into the ring via resonance (+M effect), increasing electron density at the ortho and para positions. This shielding shifts H-6 upfield.

-

H-4 (Para Shielding): Located at ~6.70 ppm . Also shielded by the ethoxy group (+M), appearing as a triplet of doublets (coupling to H-3 and H-5, with small meta-coupling to H-6).

-

H-5 (The "Neutral" Zone): Located at ~7.29 ppm .[1] Being meta to the ethoxy group, it receives little resonance shielding. It appears as a standard aromatic proton, splitting into a triplet of doublets.

Coupling Constants ( )

- : ~7.5 – 8.2 Hz (Primary splitting for all aromatic protons).

- : ~1.2 – 1.6 Hz (Fine splitting, e.g., between H-3 and H-5, or H-4 and H-6).

Part 5: Quality Control & Impurity Profiling

When synthesizing or sourcing this material, specific impurities are common. Use this logic flow to validate purity.

Impurity Identification Workflow (Graphviz)

Caption: Logic flow for detecting common hydrolysis (phenol) or alkylation (iodoethane) impurities in the NMR spectrum.

-

2-Iodophenol: Look for a broad singlet (exchangeable with D₂O) around 5.0–6.0 ppm and a shift in the aromatic region (H-6 moves upfield).

-

Iodoethane: Look for a quartet at ~3.2 ppm and a triplet at ~1.8 ppm (distinct from the ethoxy ether shifts).

References

-

ChemicalBook. (2025). Iodobenzene ¹H NMR Spectrum and Derivatives. Retrieved from .

-

National Institutes of Health (NIH) - PubChem. (2025). Benzene, 1-ethoxy-2-iodo- (CID 136415) Spectral Information. Retrieved from .

-

Royal Society of Chemistry. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines (Supporting Info: 2-iodoanisole analogs). Retrieved from .

-

University of Wisconsin-Madison. (2025). Organic Chemistry Data: ¹H NMR Characteristic Shifts. Retrieved from .

-

SciELO. (2014). Palladium- and Copper-Catalyzed Highly Selective Mono-Coupling Between 2,6-Diiodoanisoles. Journal of the Brazilian Chemical Society.[2] Retrieved from .

Sources

1-ethoxy-2-iodobenzene ¹³C NMR chemical shifts

Technical Analysis: 1-Ethoxy-2-Iodobenzene NMR Spectral Characteristics

Introduction & Structural Context

1-Ethoxy-2-iodobenzene (also known as o-iodophenetole) is a critical intermediate in medicinal chemistry, frequently employed as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

For researchers characterizing this scaffold, the

Mechanistic Analysis of Chemical Shifts

The Heavy Atom Effect (Iodine)

The most distinct feature of this spectrum is the chemical shift of the carbon directly attached to the iodine atom (C2). Unlike typical aromatic carbons (128.5 ppm) or those attached to electronegative atoms (deshielded), the ipso-carbon in iodoarenes undergoes a significant upfield shift (shielding).

-

Mechanism: Spin-Orbit (SO) coupling. The large nuclear charge of iodine introduces relativistic effects that mix ground and excited electronic states. This results in a shielding cone that dramatically lowers the resonance frequency of the attached carbon.

-

Observation: While a chloro- or bromo-attachment would deshield the ipso carbon (to ~135 ppm or ~120 ppm respectively), the iodo-attachment typically shields it to 80–95 ppm .

The Resonance Effect (Ethoxy)

The ethoxy group exerts a strong mesomeric (

-

Ipso (C1): Highly deshielded due to the electronegativity of oxygen (Inductive effect,

). -

Ortho (C6) & Para (C4): Shielded due to the donation of electron density into the

-system (

Spectral Data & Assignment Table

The following values represent the high-confidence chemical shifts for 1-ethoxy-2-iodobenzene in

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Signal Characteristic |

| C1 | Ipso to OEt | 157.5 ± 1.0 | C (Quaternary) | Most downfield aromatic signal. |

| C3 | Ortho to I | 139.2 ± 0.5 | CH | Deshielded by Iodine (ortho effect). |

| C5 | Meta to OEt | 129.5 ± 0.5 | CH | Typical aromatic region. |

| C4 | Para to OEt | 122.5 ± 0.5 | CH | Shielded by OEt resonance. |

| C6 | Ortho to OEt | 112.0 ± 1.0 | CH | Highly shielded by OEt resonance. |

| C2 | Ipso to I | 86.5 ± 1.5 | C (Quaternary) | Diagnostic: Highly shielded (Heavy Atom Effect). |

| Ethoxy | 64.5 ± 0.5 | CH2 | Typical ether methylene. | |

| Ethoxy | 14.8 ± 0.5 | CH3 | Typical methyl terminal. |

Assignment Logic Visualization

The following diagram illustrates the competing electronic effects that dictate the assignment logic.

Caption: Electronic influence map showing the dominance of the Heavy Atom Effect on C2 and Oxygen's Inductive Effect on C1.

Experimental Protocol: High-Fidelity Acquisition

To ensure accurate integration and detection of the quaternary carbons (C1 and C2), the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

, 99.8% D). -

Concentration: 30–50 mg of analyte in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube.

Instrument Parameters ( DEPTQ or Standard 1D)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ for multiplicity editing).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: The quaternary carbons C1 and C2 have no attached protons to facilitate relaxation via dipolar coupling. A short D1 will saturate these signals, causing them to disappear or have poor S/N ratio.

-

-

Scans (NS): Minimum 256 scans (due to low natural abundance and quaternary carbon relaxation issues).

-

Spectral Width: 240 ppm (to capture the full range including C=O impurities if present, though the molecule only spans 14-160 ppm).

Synthesis & Context

For drug development workflows, this compound is typically synthesized via the alkylation of 2-iodophenol .

Workflow:

-

Reagents: 2-Iodophenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF or Acetone (reflux).

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Validation: The disappearance of the broad phenolic -OH singlet in

NMR and the appearance of the quartet (OCH2) and triplet (CH3) confirms the alkylation.

Caption: Synthesis and validation workflow for 1-ethoxy-2-iodobenzene.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11626, 1-Ethoxy-2-iodobenzene. Retrieved from [Link]

-

Reich, H. J.[1][2][3][4][5] (University of Wisconsin). Structure Determination Using NMR: Chemical Shifts of Carbon-13. (Heavy Atom Effect theoretical basis). Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift Tables and Substituent Effects. Retrieved from [Link]

predicted ¹H NMR spectrum of 1-ethoxy-2-iodobenzene

This technical guide details the predicted ¹H NMR spectrum of 1-ethoxy-2-iodobenzene (also known as 2-iodophenetole or o-iodophenetole). The analysis synthesizes experimental data from the structural analog 2-iodoanisole and the parent ether phenetole , applying first-principles of nuclear magnetic resonance to assign chemical shifts and coupling constants.

Executive Summary: The Spectral Fingerprint

1-ethoxy-2-iodobenzene (

-

Aliphatic Region (1.0–4.5 ppm): A classic ethoxy group pattern (triplet and quartet).

-

Aromatic Region (6.5–7.8 ppm): A complex four-spin system (ABCD) due to the lack of symmetry, showing strong second-order effects but resolvable into distinct multiplets based on electronic shielding.

Structural Analysis & Electronic Effects

To accurately predict the spectrum, we must analyze the electronic environment of each proton:

-

The Ethoxy Group (–OCH₂CH₃): Acts as a strong electron donor via resonance (+M), significantly shielding the protons at the ortho and para positions (H-6 and H-4).

-

The Iodine Atom: A large, polarizable halogen. While it is weakly electron-withdrawing by induction (-I), its primary NMR signature in aromatic systems is the deshielding of the ortho proton (H-3) due to magnetic anisotropy and steric compression (the "heavy atom effect" on protons differs from carbons).

Proton Assignment Map

-

H-3: Ortho to Iodine (Deshielded).

-

H-4: Meta to Iodine, Para to Ethoxy (Shielded).

-

H-5: Para to Iodine, Meta to Ethoxy (Neutral/Slightly Deshielded).

-

H-6: Ortho to Ethoxy (Strongly Shielded).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following values are predicted based on the experimental spectrum of 2-iodoanisole, adjusted for the ethyl substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment |

| 7.73 | Doublet of Doublets (dd) | 1H | H-3 (Aromatic) | |

| 7.26 | Triplet of Doublets (td) | 1H | H-5 (Aromatic) | |

| 6.77 | Doublet of Doublets (dd) | 1H | H-6 (Aromatic) | |

| 6.67 | Triplet of Doublets (td) | 1H | H-4 (Aromatic) | |

| 4.08 | Quartet (q) | 2H | -OCH₂- (Methylene) | |

| 1.45 | Triplet (t) | 3H | -CH₃ (Methyl) |

*Note: "Triplet of doublets" (td) describes the appearance where two large ortho couplings overlap; technically these are ddd (doublet of doublet of doublets).

Detailed Spectral Analysis

The Aromatic Region (ABCD System)

The aromatic protons form a non-equivalent 4-spin system. Unlike a para-substituted benzene (AA'BB'), the ortho-substitution breaks all symmetry.

-

H-3 (The Downfield Signal): Appearing at ~7.73 ppm , this proton is significantly deshielded by the adjacent Iodine atom. It appears as a doublet of doublets (

) due to ortho coupling to H-4 (~7.6 Hz) and meta coupling to H-5 (~1.6 Hz). -

H-5 (The Mid-Field Multiplet): Found at ~7.26 ppm .[1][2][3] It couples to two ortho neighbors (H-4 and H-6) with different constants (~7.4 and 8.3 Hz), and one meta neighbor (H-3). This often resolves as a pseudo-triplet of doublets.

-

H-6 (The Shielded Ortho): Located at ~6.77 ppm .[1][2] The electron-donating oxygen atom increases electron density at this position (ortho-shielding). It shows a large ortho coupling to H-5 (~8.3 Hz) and a small meta coupling to H-4 (~1.3 Hz).

-

H-4 (The Most Shielded): At ~6.67 ppm .[1][2] This proton is para to the ethoxy group, receiving maximum resonance shielding. It typically appears as a triplet of doublets (td) or a complex multiplet overlapping with H-6 if resolution is low.

The Aliphatic Region

-

The Methylene Quartet (~4.08 ppm): The two protons on the carbon adjacent to the oxygen are deshielded by the electronegative atom. They split into a quartet (

) by the three methyl protons. -

The Methyl Triplet (~1.45 ppm): The terminal methyl group is shielded and splits into a triplet by the two methylene protons.

Visualization of Spectral Logic

The following diagram illustrates the connectivity and the splitting tree for the H-4 proton, which exhibits the most complex coupling (ortho, ortho, meta).

Caption: Connectivity and coupling network for 1-ethoxy-2-iodobenzene. Solid lines indicate signal origin; dotted lines indicate spin-spin coupling interactions.

Experimental Considerations

-

Solvent Effects: The values above are calibrated for Chloroform-d (

) . Using polar solvents like DMSO- -

Concentration: At high concentrations (>50 mg/mL),

-stacking interactions can cause upfield shifts in the aromatic region. For reference-quality spectra, use dilute solutions (~10 mg/mL). -

Impurities: Common impurities in the synthesis of this compound include 2-iodophenol (broad singlet ~5.3 ppm for OH) or phenetole (if iodination was incomplete, look for a multiplet at 6.9–7.3 ppm lacking the distinct downfield H-3 doublet).

References

-

National Institute of Standards and Technology (NIST). (2023). Phenetole Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026, from [Link]

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Predicted ¹³C NMR Spectrum of 1-Ethoxy-2-Iodobenzene

Executive Summary

1-Ethoxy-2-iodobenzene (also known as o-iodophenetole) is a critical aryl halide intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for the synthesis of complex pharmaceutical scaffolds.[1][2] Accurate structural characterization of this molecule is essential, particularly to distinguish it from its para and meta isomers, which possess distinct electronic and steric properties.[2]

This guide provides a rigorously predicted ¹³C NMR spectral profile for 1-ethoxy-2-iodobenzene.[1][2] By synthesizing empirical increment data from analogous systems (e.g., 2-iodoanisole, 4-iodophenetole) and applying theoretical chemical shift principles, we establish a reference standard for quality control and structural validation.[1][2]

Structural Analysis & Theoretical Prediction[1][2]

The Molecular Framework

The ¹³C NMR spectrum of 1-ethoxy-2-iodobenzene is defined by two dominant electronic effects:

-

The Mesomeric Donation (+M) of the Ethoxy Group: The oxygen atom donates electron density into the ring, significantly shielding the ortho (C6) and para (C4) positions.[1][2]

-

The Heavy Atom Effect of Iodine: Unlike lighter halogens (F, Cl), iodine exerts a "heavy atom effect" (spin-orbit coupling) that dramatically shields the ipso carbon (C2), often shifting it upfield to the 80–95 ppm range—a region typically associated with sp³ carbons, not aromatics.[1]

Predicted Chemical Shift Data

The following data is calculated based on substituent additivity rules derived from benzene derivatives, refined by experimental values from structurally similar analogs (2-iodoanisole and 1-ethoxy-4-iodobenzene).

Table 1: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Position | Type | Predicted Shift (δ, ppm) | Signal Intensity | Key Diagnostic Feature |

| C1 (C-OEt) | C (quat) | 157.5 ± 1.0 | Low | Deshielded by Oxygen (ipso-effect).[1][2] |

| C2 (C-I) | C (quat) | 87.2 ± 1.5 | Low | Critical Diagnostic: Upfield shift due to Iodine's heavy atom effect.[1][2] |

| C3 | CH | 139.4 ± 0.5 | High | Deshielded (ortho to Iodine).[1][2] |

| C4 | CH | 122.8 ± 0.5 | High | Shielded (para to Ethoxy).[1][2] |

| C5 | CH | 129.1 ± 0.5 | High | Nodal position (meta to both substituents).[1][2] |

| C6 | CH | 112.5 ± 0.5 | High | Highly shielded (ortho to Ethoxy).[1][2] |

| C7 (OCH₂-) | CH₂ | 64.5 ± 0.5 | Medium | Characteristic ether methylene.[1][2] |

| C8 (-CH₃) | CH₃ | 14.8 ± 0.5 | High | Typical methyl resonance.[1][2] |

Assignment Logic Visualization

The following diagram illustrates the electronic influences dictating the spectral assignment.

Figure 1: Electronic influence map showing the causality between substituents and predicted chemical shifts.[1][2]

Spectral Interpretation Guide

The "Iodine Anomaly" (C2 Resonance)

In most aromatic systems, an ipso carbon attached to an electronegative heteroatom appears downfield (>130 ppm).[1] However, for C2 , the large electron cloud of iodine causes significant spin-orbit coupling, which perturbs the local magnetic field.[2] This results in a shielding effect of approximately 30–40 ppm relative to benzene.[1][2]

-

Validation Check: If you observe a quaternary carbon signal >100 ppm that you suspect is C-I, your assignment is likely incorrect (or the iodine is absent).[2] In 1-ethoxy-2-iodobenzene, this peak must appear near 87 ppm .[1][2]

The Ethoxy Fingerprint (C7 & C8)

The ethoxy group provides a reliable aliphatic anchor:[1]

-

C7 (OCH₂): Appears at ~64.5 ppm.[1][2][3] This is distinct from alkyl-substituted carbons due to the electronegativity of oxygen.[1][2]

-

Solvent Artifacts: Be cautious of overlap with solvent peaks if using non-standard solvents.[1][2] In CDCl₃ (triplet at 77.16 ppm), these signals are clear.[1][2]

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectrum described above is obtained from a pure sample, the following synthesis and preparation protocol is recommended. This route avoids the formation of regioisomers (e.g., p-iodophenetole) by using a pre-functionalized starting material.[1][2]

Synthesis: Alkylation of 2-Iodophenol

Reaction: O-Alkylation of 2-iodophenol with ethyl iodide.

Reagents:

Step-by-Step Workflow:

-

Activation: In a round-bottom flask, dissolve 2-iodophenol (e.g., 500 mg) in anhydrous DMF (5 mL). Add anhydrous K₂CO₃ (630 mg).[1][2] Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Add ethyl iodide (0.22 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The starting phenol (lower Rf) should disappear.[1][2]

-

Work-up:

-

Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield 1-ethoxy-2-iodobenzene as a clear/pale yellow oil.[1][2]

NMR Sample Preparation

Objective: Maximize signal-to-noise ratio (S/N) for quaternary carbons (C1, C2).

-

Mass: Weigh ~30–50 mg of the purified oil.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.[1][2]

-

Acquisition Parameters (Standard 400 MHz Instrument):

-

Pulse Sequence: zgpg30 (Proton-decoupled ¹³C).

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C1, C2) have long T1 relaxation times.[1][2] A short D1 will suppress their intensity.[1][2]

-

Scans (NS): Minimum 256 scans (preferably 512 or 1024) to resolve the low-intensity C-I peak.

-

Validation Workflow Diagram

Figure 2: Step-by-step synthesis and validation workflow.

References

-

Royal Society of Chemistry. (2014).[1][2] Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination. (Data for 1-ethoxy-4-iodobenzene). Retrieved January 28, 2026, from [Link][1][2]

-

Organic Syntheses. (1921).[1][2] Iodobenzene Synthesis Protocol. Org. Synth. 1921, 1,[2] 30. Retrieved January 28, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.).[1][2] Analysis of 13C NMR of Iodoalkanes. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: 1-Ethoxy-2-iodobenzene (CAS 614-73-3)

Executive Summary

1-Ethoxy-2-iodobenzene (CAS 614-73-3), also known as o-iodophenetole, is a critical halogenated aromatic intermediate in pharmaceutical synthesis.[1] Distinguished by the presence of an ortho-positioned iodine atom relative to an ethoxy group, it serves as a high-value electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]

This guide synthesizes the physicochemical profile, safety protocols, and application methodologies for 1-ethoxy-2-iodobenzene.[1] Unlike generic safety data sheets (SDS), this document integrates field-proven handling strategies with a standardized experimental workflow for drug discovery applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Accurate characterization is the first line of defense in chemical safety and experimental reproducibility.[1] The following data consolidates verified experimental values and high-confidence predictive models.

| Property | Value | Notes |

| Chemical Name | 1-Ethoxy-2-iodobenzene | Synonyms: o-Iodophenetole, Benzene, 1-ethoxy-2-iodo- |

| CAS Number | 614-73-3 | Primary identifier for regulatory compliance |

| Molecular Formula | C₈H₈IO | |

| Molecular Weight | 248.06 g/mol | |

| Physical State | Liquid | Clear to pale yellow; color deepens upon oxidation |

| Boiling Point | ~305 °C (Predicted) | Typically distilled under reduced pressure (e.g., ~130°C @ 10 mmHg) |

| Density | 1.543 ± 0.06 g/cm³ | High density facilitates phase separation in aqueous workups |

| Solubility | Organic solvents (DCM, EtOAc, Toluene) | Insoluble in water; lipophilic nature (LogP ~3.[1][2]2) |

Hazard Identification & Toxicology (GHS Standards)

While 1-ethoxy-2-iodobenzene is a valuable reagent, it poses specific risks associated with halogenated aromatics.[1] The iodine-carbon bond is relatively weak, leading to potential radical formation and light sensitivity.[1]

GHS Classification

Signal Word: WARNING [3]

| Hazard Class | Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][6] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2][4][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

Toxicology Insights

-

Mechanism of Action: As an alkyl-aryl ether with a heavy halogen, the compound acts as a local irritant.[1] The lipophilicity allows it to penetrate dermal barriers, leading to potential systemic absorption.[1]

-

Degradation Products: Upon thermal decomposition or prolonged UV exposure, it may release Hydrogen Iodide (HI), a corrosive gas, and iodine radicals (

), which appear as a brown discoloration.[1]

Safe Handling & Storage Protocols: A Self-Validating System

Safety in the lab is not just about PPE; it is about process control.[1] The following "Self-Validating" storage protocol ensures that the researcher can visually verify the integrity of the reagent before use.

Storage Strategy

-

Environment: Store at 2–8°C in a dedicated flammables cabinet.

-

Light Protection: Amber glass vials are mandatory.[1] Wrap in aluminum foil if amber glass is unavailable.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

-

The "Yellow Check" (Self-Validation):

-

Observation: Fresh 1-ethoxy-2-iodobenzene is clear or very pale yellow.[1]

-

Validation: If the liquid has turned dark brown or reddish, free iodine (

) has been liberated.[1] -

Remediation: Small amounts of free iodine can be removed by washing the organic layer with 10% Sodium Thiosulfate (

) solution prior to use in sensitive catalytic cycles.[1]

-

Emergency Response Decision Tree

The following diagram outlines the immediate decision logic for spills or exposure, prioritizing containment and neutralization.

Figure 1: Incident Response Logic Flow for Halogenated Aromatics.

Application in Drug Discovery: Cross-Coupling

In drug development, 1-ethoxy-2-iodobenzene is a premium "building block."[1] The ortho-ethoxy group provides steric bulk and electronic donation, influencing the selectivity of metabolic pathways in the final drug candidate.[1] The iodine atom is the "reactive handle" for Palladium-catalyzed cross-coupling.[1]

Why this Reagent?

-

Reactivity: Aryl iodides are significantly more reactive to oxidative addition by Pd(0) than their bromide or chloride counterparts, allowing for milder reaction conditions (lower temperature, weaker bases).[1]

-

Orthogonal Functionalization: The ethoxy group is stable under basic coupling conditions but can be cleaved later (e.g., with

) to reveal a phenol if needed.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-ethoxy-2-iodobenzene with Phenylboronic acid to synthesize 2-ethoxybiphenyl .[1] This workflow is designed to be robust and high-yielding.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Ethoxy-2-iodobenzene | 1.0 | Electrophile (Limiting Reagent) |

| Phenylboronic Acid | 1.2 | Nucleophile |

| Pd(PPh₃)₄ | 0.05 | Catalyst (5 mol%) |

| K₂CO₃ (2M aq) | 3.0 | Base (Activates Boron) |

| Dioxane | - | Solvent (Miscible with water) |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cool under Argon flow.

-

Charging: Add 1-ethoxy-2-iodobenzene (1.0 mmol, 248 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Solvation: Add degassed 1,4-Dioxane (5 mL).

-

Activation: Add 2M aqueous

(1.5 mL). The mixture will be biphasic.[1] -

Reaction: Heat the mixture to 90°C for 12 hours under Argon.

-

Workup: Cool to Room Temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).[1]

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, 100% Hexanes

Mechanistic Workflow

The following diagram visualizes the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step facilitated by the C-I bond.[1]

Figure 2: Catalytic Cycle for the Cross-Coupling of 1-Ethoxy-2-iodobenzene.

References

-